

Safety and Handling of Bis-propargyl-PEG1: A Technical Guide

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Compound of Interest

Compound Name: *Bis-propargyl-PEG1*

Cat. No.: *B606190*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling guidelines for **Bis-propargyl-PEG1**, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.^{[1][2][3]} Due to the absence of a specific Safety Data Sheet (SDS) for **Bis-propargyl-PEG1**, this document synthesizes information from the SDSs of structurally related compounds, including other propargyl-PEG derivatives and propargylamine, to provide a comprehensive understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

Bis-propargyl-PEG1 is a polyethylene glycol (PEG)-based linker containing two terminal propargyl groups.^[2] These alkyne functionalities allow for efficient click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation with molecules containing azide groups.^[1]

Table 1: Chemical and Physical Data for **Bis-propargyl-PEG1** and Related Compounds

Property	Bis-propargyl-PEG1	Bis-propargyl-PEG12	Bis-propargyl-PEG18	Propargylamine
CAS Number	40842-04-4[1][4]	1351373-49-3[5]	Not Available	2450-71-7[6]
Molecular Formula	Not explicitly found	C ₂₈ H ₅₀ O ₁₂ [5]	C ₄₀ H ₇₄ O ₁₈ [7]	C ₃ H ₅ N
Molecular Weight	Not explicitly found	578.7 g/mol [5]	843.01 g/mol [7]	55.08 g/mol
Purity	≥98.0%[1][4]	>98%[5]	Not Available	Not Available
Solubility	Soluble in DMSO[4][8]	Soluble in DMSO, DCM, DMF[5]	Not Available	Not Available
Appearance	Not explicitly found	Not explicitly found	Not Available	Liquid
Storage	Pure form: 4°C under nitrogen. In solvent: -80°C for 6 months, -20°C for 1 month (under nitrogen)[1][8]	-20°C[5]	Not Available	Refrigerator/flammables area, under nitrogen[6]

Hazard Identification and Precautionary Measures

While specific toxicological data for **Bis-propargyl-PEG1** is not available, the presence of the propargyl group suggests a need for caution. The SDS for the related compound Propargyl-PEG1-NHS ester indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] The SDS for **Bis-propargyl-PEG18** classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Propargylamine is classified as a highly flammable liquid and vapor, acutely toxic (dermal), and can cause severe skin burns and eye damage.[6]

Table 2: Summary of Potential Hazards and Recommended Precautions

Hazard Category	Potential Hazard based on Related Compounds	Recommended Precautionary Statements
Acute Toxicity (Oral)	Harmful if swallowed[7]	Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7]
Skin Corrosion/Irritation	Causes skin irritation[9]	Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.[9]
Serious Eye Damage/Irritation	Causes serious eye irritation[9]	Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Respiratory Irritation	May cause respiratory irritation[9]	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[9]
Aquatic Toxicity	Very toxic to aquatic life with long lasting effects[7]	Avoid release to the environment. Collect spillage. [7]
Flammability	Based on propargylamine, the propargyl group may pose a flammability risk.	Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof

electrical/ventilating/lighting
equipment.[6]

Experimental Protocols: General Safety Assessment

Specific experimental safety data for **Bis-propargyl-PEG1** is not publicly available. However, a general workflow for assessing the safety of a new chemical entity would involve the following methodologies:

In Vitro Cytotoxicity Assay

- Objective: To determine the concentration at which the compound exhibits toxicity to cultured cells.
- Methodology:
 - Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow to adhere overnight.
 - Compound Treatment: Prepare serial dilutions of **Bis-propargyl-PEG1** in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.
 - Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
 - Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
 - Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

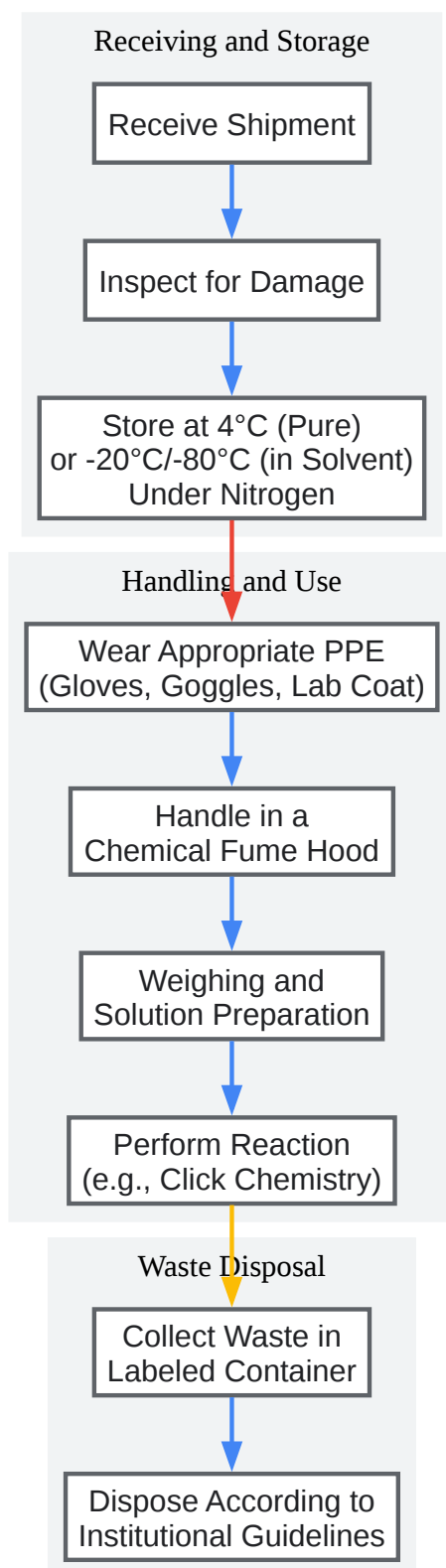
Ames Test for Mutagenicity

- Objective: To assess the mutagenic potential of the compound.
- Methodology:
 - Bacterial Strains: Use several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine operon.

- Compound Exposure: Expose the bacterial strains to various concentrations of **Bis-propargyl-PEG1**, both with and without metabolic activation (S9 fraction).
- Reversion Assay: Plate the treated bacteria on a histidine-deficient medium.
- Data Analysis: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of **Bis-propargyl-PEG1** in a research laboratory setting.



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